molecular formula C9H9N3O B1275120 2-cyano-N-(pyridin-3-ylmethyl)acetamide CAS No. 283153-85-5

2-cyano-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B1275120
M. Wt: 175.19 g/mol
InChI Key: SYFMQBDZEJECPU-UHFFFAOYSA-N
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Description

The compound 2-cyano-N-(pyridin-3-ylmethyl)acetamide is a multifunctional molecule that serves as a key precursor for the synthesis of various heterocyclic derivatives. These derivatives include structures with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, which are of significant interest due to their potential biological activities, particularly as antitumor agents .

Synthesis Analysis

The synthesis of heterocyclic compounds derived from 2-cyano-N-(pyridin-3-ylmethyl)acetamide involves the reaction of amino-thiophene derivatives with ethyl cyanoacetate to form the cyanoacetamido moiety, which then undergoes various cyclization and reaction pathways. These pathways include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diverse array of products. The synthetic procedures are noted for their simplicity, often involving one-pot reactions under mild conditions, which is advantageous for further chemical transformations and biological testing .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including those derived from 2-cyano-N-(pyridin-3-ylmethyl)acetamide, can be complex, with the potential for tautomeric equilibria as observed in the study of 2,4-dihydroxy-7,9-dimethylthieno[2,3-b:4,5-b']dipyridine-3-carbonitrile. Such equilibria and the overall molecular structure are often studied using density functional theory (DFT) quantum chemical calculations to understand the electronic and spatial configuration of the molecules, which is crucial for predicting their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of cyanoacetamide derivatives is highlighted by their ability to form various heterocyclic compounds. For instance, ylidene derivatives of cyanothioacetamide reacted with ethyl acetoacetate to yield pyridinethiol derivatives, which were further transformed into pyridine and annelated pyridine derivatives through reactions with hydrazine hydrate, ethyl iodide, methyl chloroacetate, and α-chloro ethyl acetoacetate. These reactions showcase the versatility of cyanoacetamide derivatives in synthesizing a wide range of heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from 2-cyano-N-(pyridin-3-ylmethyl)acetamide are influenced by their heterocyclic nature and the presence of various functional groups. These properties are essential for understanding the solubility, stability, and overall behavior of the compounds under different conditions. While the provided papers do not detail specific physical and chemical properties, such information would typically be determined through experimental methods such as melting point analysis, solubility testing, and spectroscopic techniques like NMR and IR spectroscopy .

Relevant Case Studies

The antitumor activities of the synthesized heterocyclic compounds were evaluated in vitro using three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Many of the compounds exhibited high inhibitory effects, demonstrating their potential as antitumor agents. These findings underscore the importance of the structural diversity and reactivity of cyanoacetamide derivatives in medicinal chemistry and drug discovery .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-Cyano-N-(pyridin-4-yl)acetamide is utilized in synthesizing a variety of chemical compounds. For example, it is used to prepare aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazoles through reactions with different chemicals like hydrazonoyl chlorides, benzylidenemalononitriles, and phenylisothiocyanate (Dawood, Alsenoussi, & Ibrahim, 2011). Similarly, this compound is integral in the synthesis of various heterocycles like pyrroles, pyridines, coumarins, thiazoles, and other derivatives (Fadda et al., 2017).

Anticancer Applications

The derivative 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide and its related compounds have been tested for anticancer activity. Studies show a potent and selective cytotoxic effect against specific leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Metal Complex Formation

2-Cyano-N-(pyridin-3-ylmethyl)acetamide derivatives are used in the synthesis of metal complexes. These complexes, featuring different geometries and bonding modes, have potential applications in various fields like catalysis and materials science (Al-jeboori, Al-Tawel, & Ahmad, 2010).

Antimicrobial Properties

Some derivatives synthesized using 2-Cyano-N-(pyridin-3-ylmethyl)acetamide exhibit antimicrobial properties. These compounds have been evaluated for their effectiveness against a range of microbial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-cyano-N-(pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFMQBDZEJECPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405126
Record name 2-cyano-N-(pyridin-3-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(pyridin-3-ylmethyl)acetamide

CAS RN

283153-85-5
Record name 2-cyano-N-(pyridin-3-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Wilde, E Specker, M Neuenschwander, M Nazaré… - Molecular …, 2014 - Springer
The layout of multipurpose screening libraries must address criteria for the compounds such as novelty, diversity potential, innovative design, and last but not least synthetic tractability. …
Number of citations: 3 link.springer.com

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